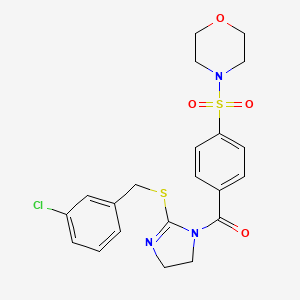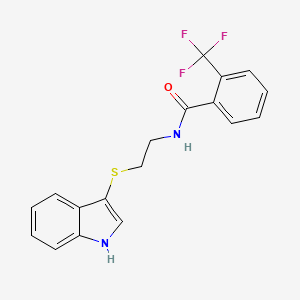
N-(2-((1H-indol-3-yl)thio)ethyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((1H-indol-3-yl)thio)ethyl)-2-(trifluoromethyl)benzamide, commonly known as INDY, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. INDY is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of INDY is not fully understood. However, it has been found to act as a potent inhibitor of the organic anion transporter 1 (OAT1) and organic anion transporter 3 (OAT3). These transporters play a crucial role in the excretion of endogenous and exogenous compounds from the body. By inhibiting these transporters, INDY may increase the excretion of metabolites and contribute to its therapeutic effects.
Biochemical and Physiological Effects
INDY has been found to exhibit various biochemical and physiological effects. It has been shown to increase energy expenditure, improve glucose tolerance, and reduce body weight in animal studies. Additionally, it has been found to improve insulin sensitivity and reduce inflammation. INDY has also been found to have neuroprotective effects and may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using INDY in lab experiments is its potency as an OAT1 and OAT3 inhibitor. This property allows for the study of transporters and the excretion of compounds in the body. However, one limitation is the potential for off-target effects, as INDY may inhibit other transporters and enzymes in the body.
Orientations Futures
Future research on INDY may focus on its potential therapeutic applications in treating obesity, diabetes, and neurodegenerative diseases. Additionally, further studies may investigate its mechanism of action and potential off-target effects. INDY may also be studied for its potential use in combination therapies with other drugs. Finally, future research may explore the synthesis of novel compounds based on the structure of INDY for improved therapeutic efficacy.
Méthodes De Synthèse
The synthesis of INDY involves a multi-step process that begins with the reaction of 2-bromo-4-trifluoromethylbenzaldehyde with 1H-indole-3-thiol in the presence of potassium carbonate. The resulting product is then treated with ethylene glycol and para-toluenesulfonic acid to obtain N-(2-((1H-indol-3-yl)thio)ethyl)-4-trifluoromethylbenzamide. Finally, the compound is reacted with ammonium acetate and palladium on carbon to yield INDY.
Applications De Recherche Scientifique
INDY has been found to exhibit various therapeutic applications in scientific research. It has been studied for its potential use in treating obesity, diabetes, and neurodegenerative diseases. In animal studies, INDY has been shown to increase lifespan and improve metabolic function. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c19-18(20,21)14-7-3-1-5-12(14)17(24)22-9-10-25-16-11-23-15-8-4-2-6-13(15)16/h1-8,11,23H,9-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPACJAHQJZQRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2699302.png)
![{[4-(Trifluoromethoxy)phenyl]methyl}thiourea](/img/structure/B2699303.png)
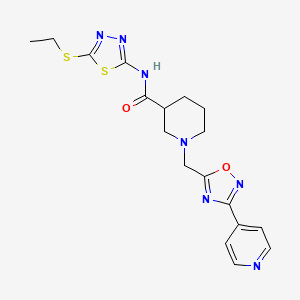
![6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2699305.png)
![2-[[1-(3-Methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2699306.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2699307.png)
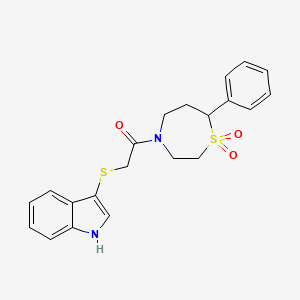
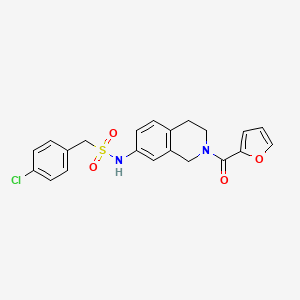
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2699312.png)
![2-Cyclopropyl-1-[1-[(2,5-dimethoxyphenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2699313.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2699314.png)
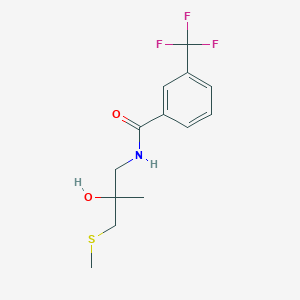
![3-(4-Chlorophenyl)-5-{1-[(4-ethylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2699318.png)
